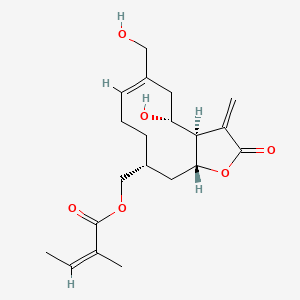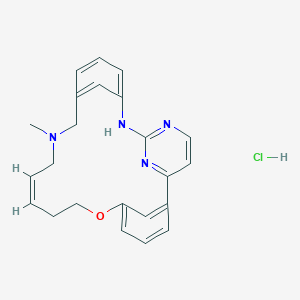![molecular formula C25H18ClN5O4S B12408559 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl group, a sulfamoylphenyl group, and an aminobenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
-
Formation of Pyrrolo[2,3-d]pyrimidine Core: : The synthesis begins with the formation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors, such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
-
Introduction of Chlorophenyl and Sulfamoylphenyl Groups: : The next step involves the introduction of the chlorophenyl and sulfamoylphenyl groups. This can be accomplished through a series of substitution reactions, where the pyrrolo[2,3-d]pyrimidine core is reacted with 4-chlorobenzene and 4-sulfamoylbenzene derivatives under suitable conditions, such as the presence of a base or a catalyst.
-
Amination and Benzoic Acid Substitution: : The final step involves the amination of the pyrrolo[2,3-d]pyrimidine core and the substitution with the benzoic acid moiety. This can be achieved through a nucleophilic substitution reaction, where the amino group is introduced using an appropriate amine source, followed by the reaction with a benzoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis is crucial for large-scale production, and process optimization is often required to achieve high yields and purity.
化学反应分析
Types of Reactions
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild or strong conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
科学研究应用
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-[[5-(4-chlorophenyl)-7-(4-aminophenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid: Similar structure but with an aminophenyl group instead of a sulfamoylphenyl group.
2-[[5-(4-bromophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]salicylic acid: Similar structure but with a salicylic acid moiety instead of a benzoic acid moiety.
Uniqueness
The uniqueness of 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid lies in its specific combination of functional groups and its potential applications. The presence of both chlorophenyl and sulfamoylphenyl groups, along with the pyrrolo[2,3-d]pyrimidine core and the benzoic acid moiety, provides unique chemical and biological properties that distinguish it from similar compounds.
属性
分子式 |
C25H18ClN5O4S |
|---|---|
分子量 |
520.0 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H18ClN5O4S/c26-16-7-5-15(6-8-16)20-13-31(17-9-11-18(12-10-17)36(27,34)35)24-22(20)23(28-14-29-24)30-21-4-2-1-3-19(21)25(32)33/h1-14H,(H,32,33)(H2,27,34,35)(H,28,29,30) |
InChI 键 |
CKIIONRSGSPOPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


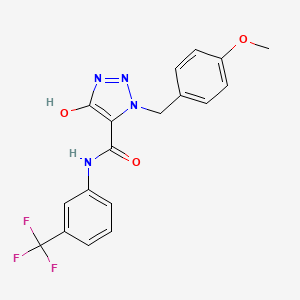
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
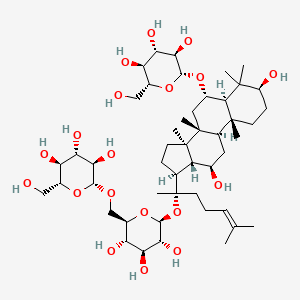

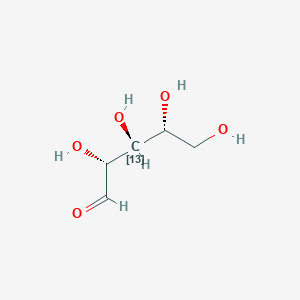
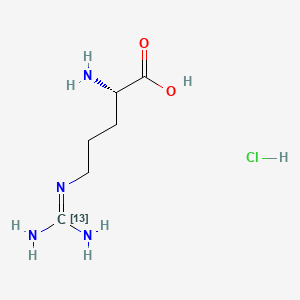
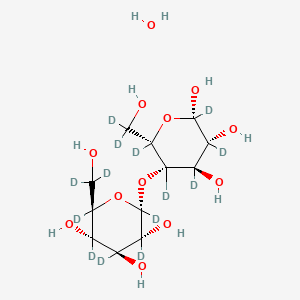
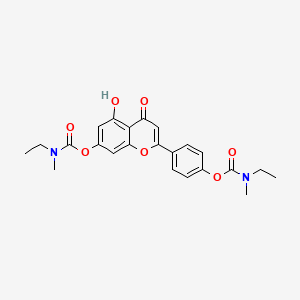
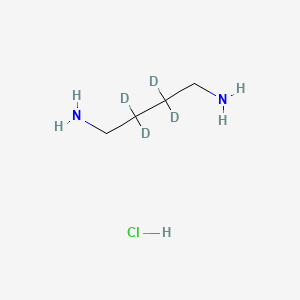

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
